Ethyl 4-amino-3-oxobutanoate
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Overview
Description
Ethyl 4-amino-3-oxobutanoate is an organic compound with the molecular formula C6H11NO3. It is a derivative of butanoic acid, featuring an amino group at the fourth position and a keto group at the third position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-3-oxobutanoate can be synthesized through various methods. One common approach involves the alkylation of ethyl acetoacetate (ethyl 3-oxobutanoate) with an appropriate amine. The reaction typically proceeds under basic conditions, using a strong base such as sodium ethoxide or lithium diisopropylamide (LDA) to generate the enolate ion, which then reacts with the amine to form the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding ethyl 4-amino-3-hydroxybutanoate.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: this compound can be oxidized to form ethyl 4-amino-3-oxobutanoic acid.
Reduction: Reduction yields ethyl 4-amino-3-hydroxybutanoate.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Ethyl 4-amino-3-oxobutanoate has numerous applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. For example, it can be converted to its corresponding hydroxyl derivative by reductases. The pathways involved often include nucleophilic attack on the carbonyl carbon, leading to the formation of new bonds and subsequent product formation .
Comparison with Similar Compounds
Ethyl 4-amino-3-oxobutanoate can be compared with similar compounds such as ethyl acetoacetate and ethyl 4-chloro-3-oxobutanoate:
Ethyl Acetoacetate:
Ethyl 4-chloro-3-oxobutanoate: This compound is used in asymmetric synthesis and serves as a precursor for various chiral molecules.
This compound is unique due to the presence of both an amino group and a keto group, which imparts distinct reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
ethyl 4-amino-3-oxobutanoate |
InChI |
InChI=1S/C6H11NO3/c1-2-10-6(9)3-5(8)4-7/h2-4,7H2,1H3 |
InChI Key |
DFWADNXPAGGDKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CN |
Origin of Product |
United States |
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